molecular formula C9H11N3 B068710 4,7-dimethyl-3H-benzimidazol-5-amine CAS No. 170918-30-6

4,7-dimethyl-3H-benzimidazol-5-amine

Cat. No. B068710
CAS RN: 170918-30-6
M. Wt: 161.2 g/mol
InChI Key: XIFHBXQZZCGMHU-UHFFFAOYSA-N
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Description

4,7-dimethyl-3H-benzimidazol-5-amine, also known as DMBA, is a chemical compound that has been widely used in scientific research. DMBA is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. Its unique structure and properties make it an important tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-3H-benzimidazol-5-amine involves the formation of DNA adducts. 4,7-dimethyl-3H-benzimidazol-5-amine is metabolized in the liver to form reactive intermediates that can bind to DNA. These adducts can cause DNA damage that can lead to mutations and cancer. The formation of 4,7-dimethyl-3H-benzimidazol-5-amine-DNA adducts has been extensively studied, and this research has led to a better understanding of the mechanisms of DNA damage and repair.
Biochemical and Physiological Effects
4,7-dimethyl-3H-benzimidazol-5-amine has a number of biochemical and physiological effects. It is a potent mutagen and carcinogen, and exposure to 4,7-dimethyl-3H-benzimidazol-5-amine can cause DNA damage that can lead to cancer. 4,7-dimethyl-3H-benzimidazol-5-amine has also been shown to affect the immune system, and to cause oxidative stress and inflammation. In addition, 4,7-dimethyl-3H-benzimidazol-5-amine has been shown to affect the metabolism of lipids and carbohydrates.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,7-dimethyl-3H-benzimidazol-5-amine in lab experiments is its potency as a mutagen and carcinogen. This allows scientists to study the effects of DNA damage and repair in a controlled environment. However, one of the limitations of using 4,7-dimethyl-3H-benzimidazol-5-amine is its toxicity. Exposure to 4,7-dimethyl-3H-benzimidazol-5-amine can be harmful to researchers, and precautions must be taken to ensure their safety.

Future Directions

There are a number of future directions for research involving 4,7-dimethyl-3H-benzimidazol-5-amine. One area of research is the development of new treatments for cancer based on the mechanisms of 4,7-dimethyl-3H-benzimidazol-5-amine-induced DNA damage. Another area of research is the study of the effects of 4,7-dimethyl-3H-benzimidazol-5-amine on the immune system, and the development of new therapies for autoimmune diseases. Additionally, the use of 4,7-dimethyl-3H-benzimidazol-5-amine in the study of metabolism and obesity is an area of active research. Finally, the development of new methods for the synthesis and purification of 4,7-dimethyl-3H-benzimidazol-5-amine is an area of ongoing research.

Scientific Research Applications

4,7-dimethyl-3H-benzimidazol-5-amine has been widely used in scientific research to study various biological processes. One of the most important applications of 4,7-dimethyl-3H-benzimidazol-5-amine is in the study of DNA damage and repair mechanisms. 4,7-dimethyl-3H-benzimidazol-5-amine is a potent mutagen and carcinogen, and exposure to 4,7-dimethyl-3H-benzimidazol-5-amine can cause DNA damage that can lead to cancer. Scientists have used 4,7-dimethyl-3H-benzimidazol-5-amine to study the mechanisms of DNA damage and repair, and to develop new treatments for cancer.

properties

CAS RN

170918-30-6

Product Name

4,7-dimethyl-3H-benzimidazol-5-amine

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

4,7-dimethyl-3H-benzimidazol-5-amine

InChI

InChI=1S/C9H11N3/c1-5-3-7(10)6(2)9-8(5)11-4-12-9/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

XIFHBXQZZCGMHU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1N=CN2)C)N

Canonical SMILES

CC1=CC(=C(C2=C1N=CN2)C)N

synonyms

1H-Benzimidazol-5-amine,4,7-dimethyl-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4,7-dibromo-5-aminobenzimidazole (1.5 g, 5.1 mmol) in 10 ml of DMF was transferred into pressure bottle under Ar2. To the solution was added tetramethyltin (3.6 ml, 20 mmol) and bis(triphenylphosphine)palladium(II) chloride (200 mg). The resulting reaction mixture was stirred at 140° C. for 24 h and concentrated in vacuo, yielding a dark oil which was subjected to column chromatography (40% EtOAC/CHCl3) to yield 0.34 g (1.5 mmol, 29%) of the desired product as well as 0.75 g of 4,7-dimethyl-5-aminobenzimidazole.
Name
4,7-dibromo-5-aminobenzimidazole
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4,7-dimethyl-5-nitrobenzimidazole (1.17 g) in methanol (150 mL) is added Pd/C (10%, 0.16 g) and ammonium formate (1.31 g). The mixture is stirred at room temperature overnight, then filtered on Celite, with methanol wash of the solids. The filtrate is rotary evaporated and the residue partitioned between water and ethyl acetate. The organic layer is washed with saturated ammonium chloride, dried over magnesium sulfate, filtered and rotary evaporated to afford 5-amino-4,7-dimethylbenzimidazole as a foamy reddish solid.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.16 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4,7-dibromo-5-aminobenzimidazole (1.5 g, 5.1 mmol) in 10 ml of DMF was transferred into pressure bottle under Ar2. To the solution was added tetramethyltin (3.6 ml, 20 mmol) and bis(triphenylphosphine)palladium(II) chloride (200 mg). The resulting reaction mixture was stirred at 140° C. for 24 h and concentrated in vacuo, yielding a dark oil which was subjected to column chromatography (40% EtOAC/CHCl3) to yield 0.34 g (1.5 mmol, 290%) of the desired product as well as 0.75 g of 4,7-dimethyl-5-aminobenzimidazole.
Name
4,7-dibromo-5-aminobenzimidazole
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
290%

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